Scaffold-Specific PIM2 Protein Downregulation in Multiple Myeloma Cells Under Acidic Stress: Class-Level Differentiation from Non-TZD Pim Inhibitors
The thiazolidine-2,4-dione chemotype to which this compound belongs has been shown to uniquely suppress PIM2 protein levels in multiple myeloma (MM) cells preferentially under acidic conditions (pH 6.8), a property not observed with ATP-competitive Pim inhibitors from other structural classes. In head-to-head experiments, the TZD compounds SMI-16a and SMI-4a reduced PIM2 protein and impaired MM cell survival at 25–50 μmol/L in acidic media, while the pan-Pim inhibitors AZD1208, CX-6258, and PIM447 failed to show this pH-dependent selectivity [1]. This represents a class-level differentiation for TZD-based Pim inhibitors, including the target compound, although direct confirmation with 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione itself has not been published.
| Evidence Dimension | PIM2 protein level reduction under acidic vs. neutral pH in MM cell lines |
|---|---|
| Target Compound Data | Not directly tested; inferred from class (TZD compounds SMI-16a and SMI-4a showed PIM2 suppression at 25–50 μmol/L, pH 6.8) |
| Comparator Or Baseline | AZD1208, CX-6258, PIM447 (non-TZD Pim inhibitors): no preferential activity under acidic conditions |
| Quantified Difference | Qualitative: TZD class uniquely active in acidic microenvironment; non-TZD inhibitors lack this property |
| Conditions | RPMI8226 and INA-6 multiple myeloma cell lines; pH 6.8 vs. pH 7.4; 24-hour treatment; Western blot analysis |
Why This Matters
This class-level property suggests potential therapeutic advantage in targeting the acidic bone marrow microenvironment of multiple myeloma, a feature not captured by simple Pim kinase inhibition assays.
- [1] Fujii S, Nakamura S, Oda A, et al. Unique anti-myeloma activity by thiazolidine-2,4-dione compounds with Pim inhibiting activity. Br J Haematol. 2018;180(2):246-258. doi:10.1111/bjh.15033 View Source
